molecular formula C10H12O3 B051087 (R)-2-Benzyl-3-hydroxypropanoic acid CAS No. 123802-80-2

(R)-2-Benzyl-3-hydroxypropanoic acid

Cat. No.: B051087
CAS No.: 123802-80-2
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-SECBINFHSA-N
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Description

®-2-Benzyl-3-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a benzyl group attached to the second carbon of a 3-hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the use of enzymatic resolution, where racemic mixtures of 2-benzyl-3-hydroxypropanoic acid are separated using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods

Industrial production of ®-2-Benzyl-3-hydroxypropanoic acid typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical factors in ensuring the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 2-benzyl-3-oxopropanoic acid.

    Reduction: Reduction of the carboxylic acid group produces 2-benzyl-3-hydroxypropanol.

    Substitution: Substitution reactions can yield various benzyl-substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(R)-2-Benzyl-3-hydroxypropanoic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is essential for producing pharmaceuticals and other fine chemicals. The compound is often utilized in asymmetric synthesis, where it contributes to the formation of stereochemically defined products.

Synthetic Routes
Several synthetic routes are employed to produce this compound:

  • Asymmetric Reduction : This method involves the reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts to ensure high enantiomeric purity.
  • Enzymatic Resolution : Racemic mixtures can be separated using specific enzymes that preferentially react with one enantiomer, enhancing the yield of the desired compound.

Biological Applications

Metabolic Pathways
Research indicates that this compound plays a role in various metabolic pathways. It has been studied for its interactions with enzymes and its potential impact on biological systems. For instance, it has been implicated in the biosynthesis of benzoic and salicylic acids, which are vital for plant defense mechanisms .

Pharmaceutical Potential
The compound is being investigated as a pharmaceutical intermediate. Derivatives of this compound have shown promise in therapeutic applications, particularly as anti-inflammatory and antitumor agents. Research has focused on modifying its structure to enhance pharmacological activities .

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized in the production of fine chemicals. Its versatility allows it to serve as a precursor for various industrial applications, including the synthesis of specialty chemicals and agrochemicals.

Case Study 1: Chemoenzymatic Synthesis

A study highlighted a chemoenzymatic method for synthesizing enantiomerically pure derivatives of this compound through a two-enzyme cascade reaction. This method demonstrated high substrate conversion rates and enantiomeric excesses, showcasing the compound's utility in producing complex molecules efficiently .

Case Study 2: Therapeutic Derivatives

Another research effort focused on synthesizing derivatives of this compound with dual mechanisms for treating inflammation and tumors. These derivatives exhibited significant biological activity, indicating the compound's potential in drug development .

Summary Table

Application AreaDescriptionKey Findings
Chemical Synthesis Chiral building block for organic synthesisEssential for producing pharmaceuticals
Biological Applications Role in metabolic pathwaysImplicated in plant defense mechanisms
Pharmaceutical Potential Intermediate for drug synthesisAnti-inflammatory and antitumor activities observed
Industrial Applications Precursor for fine chemicalsUsed in specialty chemical production

Mechanism of Action

The mechanism of action of ®-2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Benzyl-3-hydroxypropanoic acid: The enantiomer of the compound, which has different biological activities due to its stereochemistry.

    2-Benzyl-3-oxopropanoic acid: A related compound where the hydroxyl group is oxidized to a ketone.

    3-Phenylpropanoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.

Uniqueness

®-2-Benzyl-3-hydroxypropanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical research.

Biological Activity

(R)-2-Benzyl-3-hydroxypropanoic acid (also referred to as 3-HPA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and recent research findings.

Chemical Structure and Properties

This compound is characterized by a chiral center at the carbon bearing the hydroxyl group, which allows it to exist in two enantiomeric forms. The presence of both hydroxyl and carboxyl groups enables it to engage in hydrogen bonding and interact with various biological targets, influencing enzyme activity and metabolic processes.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's functional groups facilitate:

  • Hydrogen Bonding : Enhancing interactions with enzymes.
  • Enzyme Modulation : Influencing metabolic pathways through competitive or non-competitive inhibition.

These interactions suggest that this compound may play a role in regulating metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.

Biological Activity and Research Findings

Recent studies have explored the compound's potential as a pharmaceutical intermediate and its effects on biological systems. Key findings include:

  • Metabolic Pathways : Research indicates that this compound can influence various metabolic pathways, particularly those involving enzyme interactions. It has been observed to modulate the activity of enzymes involved in the synthesis of important metabolites.
  • Antimicrobial Properties : In studies involving probiotic bacteria such as Lactobacillus reuteri, this compound has been linked to the production of antimicrobial agents, suggesting potential applications in food preservation and health .
  • Pharmacological Potential : Derivatives of this compound have shown promise in anti-inflammatory and antitumor activities, indicating that modifications of its structure could yield therapeutically significant compounds .

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and propionaldehyde dehydrogenase (PduP), an enzyme involved in propionate metabolism. The results indicated that the compound could act as a substrate for PduP, enhancing its catalytic efficiency under specific conditions. This interaction highlights the compound's potential role in metabolic engineering applications aimed at improving bioconversion processes .

Enzyme Substrate Activity
Propionaldehyde DehydrogenaseThis compoundEnhanced catalytic efficiency

Case Study 2: Antimicrobial Activity

In another study focusing on Lactobacillus reuteri, researchers demonstrated that high concentrations of this compound could inhibit bacterial growth while promoting the production of antimicrobial metabolites. This finding suggests its potential use as a natural preservative or therapeutic agent against pathogenic bacteria .

Properties

IUPAC Name

(2R)-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The product (107.8 g) in Reference Example 3, namely 2-benzylidene-3-hydroxypropionic acid, is dissolved in methanol (500 ml), followed by addition of triethylamine (100 ml; 717 mmol) and 5% palladium-carbon (5.00 g; water content of 52.7%) for catalytic reduction in a hydrogen atmosphere for 50 hours. The reaction solution is filtered through Celite to remove the palladium-carbon. The resulting filtrate is subjected to HPLC analysis, indicating that the filtrate contains the title compound (71.0 g; 394 mmol) (at a yield of 65.7% (on a benzaldehyde basis)). The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in ethyl acetate (600 ml), followed by addition of water (600 ml) and 37% hydrochloric acid (150 ml) and subsequent agitation, to extract the resulting organic phase. The organic phase is washed with an aqueous mixture solution of water (240 ml) and 37% hydrochloric acid and then with saturated saline (300 ml), and dried over anhydrous sodium sulfate. By filtering off the resulting dried matter, the solution is concentrated under reduced pressure, to give a crude product of the title compound. The crude product is dissolved in ethyl acetate (150 ml), followed by addition of hexane (450 ml), and the resulting mixture is gradually cooled from 60° C. to 5° C., to precipitate crystal, which is then filtered and dried to recover the title compound (48.45 g at a purity of 96.5%; 295.5 mmol).
[Compound]
Name
product
Quantity
107.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
65.7%

Synthesis routes and methods II

Procedure details

2-Benzylidene-3-hydroxypropionic acid (79.96 g, 449 mmols) obtained in Example 7 was dissolved in 500 ml of methanol, and 100 ml (717 mmols) of triethylamine and 5.00 g (water content 52.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 7 hours. After the completion of the reaction, the palladium-carbon was removed from the reaction solution through filtration with Celite. The HPLC analysis of the resulting filtrate revealed that it contained 72.3 g (401 mmols) of the above title compound (reaction yield 89.3%).
Quantity
79.96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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